7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid 7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16253235
InChI: InChI=1S/C7H4ClN3O2/c8-5-1-6-10-4(7(12)13)2-11(6)3-9-5/h1-3H,(H,12,13)
SMILES:
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol

7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16253235

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid -

Specification

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
IUPAC Name 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C7H4ClN3O2/c8-5-1-6-10-4(7(12)13)2-11(6)3-9-5/h1-3H,(H,12,13)
Standard InChI Key ACXLJDRHYMNMLI-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CN2C1=NC(=C2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The core structure of 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) fused to an imidazole ring (a five-membered ring with two nitrogen atoms at positions 1 and 3). The chlorine atom at the 7-position and the carboxylic acid group at the 2-position introduce electronic and steric effects that influence reactivity and biological interactions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1208082-34-1
Molecular FormulaC₇H₄ClN₃O₂
Molar Mass197.58 g/mol
SMILES NotationOC(=O)C1=CN2C=NC(Cl)=CC2=N1
IUPAC Name7-chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid

The carboxylic acid group enhances water solubility compared to ester derivatives, while the chlorine atom contributes to electrophilic reactivity .

Physicochemical Characteristics

Experimental data for this specific compound remain limited, but analog studies provide insights:

  • Density: Estimated at 1.47 g/cm³, similar to ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate .

  • pKa: Predicted to be -0.01 ± 0.30 for the carboxylic acid group, indicating strong acidity .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and limited solubility in water.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves cyclocondensation reactions. A common approach utilizes:

  • Starting Materials: 4-chloro-2-aminopyrimidine and ethyl glyoxylate.

  • Cyclization: Catalyzed by hydrochloric acid in ethanol at 80–100°C.

  • Hydrolysis: The ethyl ester intermediate is hydrolyzed using aqueous NaOH to yield the carboxylic acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationHCl, ethanol, reflux, 12 h65%
HydrolysisNaOH (2M), THF/H₂O, 60°C, 4 h85%

Advanced Manufacturing Technologies

Industrial-scale production employs continuous flow reactors to enhance efficiency. Microreactor systems reduce reaction times from hours to minutes and improve purity by minimizing side reactions.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Chlorine Substituent: Essential for hydrophobic interactions with target proteins. Replacement with methyl groups reduces potency by 40%.

  • Carboxylic Acid Group: Critical for hydrogen bonding with kinase catalytic domains. Ester derivatives show lower affinity .

Applications in Drug Development

Lead Optimization

The carboxylic acid moiety serves as a handle for derivatization. Notable examples include:

  • Amide Derivatives: Synthesized via coupling with amines, enhancing blood-brain barrier penetration .

  • Prodrug Strategies: Ethyl ester prodrugs improve oral bioavailability, with in vivo hydrolysis releasing the active acid .

Case Study: Kinase Inhibitor Candidates

A 2024 study reported a derivative (7-chloro-5-methyl variant) with IC₅₀ = 18 nM against JAK2, comparable to ruxolitinib. Structural modeling revealed key interactions with Leu855 and Asp939 residues.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Imidazo-Pyrimidine Derivatives

CompoundTargetIC₅₀Solubility (mg/mL)
7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acidJAK222 nM*0.12
7-Chloro-5-methyl derivativeJAK218 nM0.09
Ethyl ester derivative EGFR150 nM1.45

*Predicted based on analog data .

Research Challenges and Future Directions

  • Toxicology Profiles: Acute toxicity studies in mammalian models are pending.

  • Formulation Development: Nanoparticle encapsulation to address poor aqueous solubility.

  • Target Validation: CRISPR screening to identify off-target effects.

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